(Methoxymethyl)diphenylphosphine oxide
Overview
Description
(Methoxymethyl)diphenylphosphine oxide is a chemical compound with the molecular formula C14H15O2P . It is a white to pale yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula (C6H5)2P(O)CH2OCH3 .Chemical Reactions Analysis
This compound has been used as a catalyst in various reactions, including Molybdenum hexacarbonyl-mediated Pauson-Khand reactions and Rhodium-catalyzed hydroformylation reactions .Physical and Chemical Properties Analysis
This compound is a white to pale yellow crystalline powder . It is harmful if swallowed .Scientific Research Applications
Stereochemistry and Nucleophilic Substitution
- The reaction of an anion of diphenylphosphine oxide with various menthyl or neomenthyl halides and sulfonates is studied to understand the stereochemistry of the substitution. This research provided insights into the reaction ratios of neomenthyl- and methyl-diphenylphosphine oxide (Yamashita et al., 1983).
Synthesis of Vinyl Ethers
- Diphenyl(methoxymethyl)-phosphine oxides are used to form lithium derivatives that add to aldehydes and ketones. This process is instrumental in creating crystalline diastereoisomers and vinyl ethers, facilitating aldehyde synthesis (Earnshaw et al., 1979).
Reaction with Singlet Oxygen
- Tris(methoxyphenyl)phosphine, a related compound, shows varied reactions with singlet oxygen. This research offers insights into the intramolecular reactivity and kinetic analyses, significant for understanding the mechanistic implications in various solvents (Gao et al., 2001).
Light-Emitting Ternary Eu3+ Complexes
- Novel light-emitting ternary Eu3+ complexes based on functional bidentate aryl phosphine oxide derivatives demonstrate tuning of photophysical and electrochemical properties. This is pivotal for advancements in electroluminescence (Xu et al., 2010).
Asymmetric Diphosphines Synthesis
- Axially dissymmetric diphosphines in the biphenyl series, including variants of diphenyl phosphine, are synthesized. These ligands are significant for enantioselective isomerizations and hydrogenations (Schmid et al., 1991).
Photochemistry and Photophysics
- The photochemistry of (1-Naphthoyl)diphenylphosphine oxide, involving emission spectroscopy and pulse radiolysis, provides insights into fluorescence quantum yields and the formation of specific radicals (Zhao et al., 1999).
Photopolymerizable Systems
- Compounds like p-methoxybenzoyldiphenylphosphine oxide are used as photoinitiators for radical polymerization, which is crucial for studying polymerization kinetics and photoreactivity (Macarie et al., 2005).
Reactivity with Aromatic Carbonyl Compounds
- The study of the reactivity of diphenylphosphine oxide with aromatic carbonyl compounds reveals insights into the reaction rates and experimental conditions, which is essential for understanding the quantitative reactivity (Zheng et al., 2013).
Catalytic Asymmetric Addition
- The catalytic asymmetric addition of diphenylphosphine oxide to cyclic imines is a novel approach to obtain amino phosphine oxide products, which are significant for developing chiral ligands (Yamakoshi et al., 1999).
Safety and Hazards
(Methoxymethyl)diphenylphosphine oxide is harmful if swallowed . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and if breathing is difficult, give oxygen. If not breathing, give artificial respiration and get medical attention .
Mechanism of Action
Target of Action
(Methoxymethyl)diphenylphosphine oxide is a chemical compound used primarily in laboratory settings
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structure, it may participate in reactions involving phosphorus-containing compounds or act as a ligand in metal-catalyzed reactions . .
Pharmacokinetics
As a laboratory chemical, it is typically handled with care to avoid ingestion or skin contact . If ingested, it is harmful
Result of Action
It is known to be harmful if swallowed , suggesting that it may have cytotoxic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its reactivity may be influenced by the presence of other chemicals, the pH of the solution, and the temperature of the reaction.
Properties
IUPAC Name |
[methoxymethyl(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-16-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKDBQOTLDTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196221 | |
Record name | Phosphine oxide, diphenyl(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4455-77-0 | |
Record name | (Methoxymethyl)diphenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4455-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methoxymethyl)diphenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine oxide, diphenyl(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methoxymethyl)diphenylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (METHOXYMETHYL)DIPHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ819M118B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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